8-Fluoro-7-methoxyquinolin-3-amine
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Overview
Description
8-Fluoro-7-methoxyquinolin-3-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-methoxyquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of a fluorine atom on a quinoline derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-7-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
8-Fluoro-7-methoxyquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methoxyquinolin-3-amine involves its interaction with specific molecular targets. In antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and leading to cell death . In antineoplastic applications, it may inhibit certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 8-Fluoro-7-methoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other fluorinated quinolines, it may offer enhanced antibacterial and antineoplastic activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
8-fluoro-7-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2O/c1-14-8-3-2-6-4-7(12)5-13-10(6)9(8)11/h2-5H,12H2,1H3 |
InChI Key |
JYDRGWIUHLGYTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=C(C=C2C=C1)N)F |
Origin of Product |
United States |
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